
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea
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Overview
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group at the 3-position.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-containing reagent.
Thiourea Formation: The final step involves the reaction of the intermediate with o-tolyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thiourea bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thiourea group may also play a role in binding to metal ions or other biomolecules, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(o-tolyl)thiourea: Lacks the pyridine ring, which may result in different biological activities.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(phenyl)thiourea: Contains a phenyl group instead of the pyridine ring, leading to variations in chemical reactivity and biological properties.
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(o-tolyl)thiourea: Similar structure but with the pyridine ring at a different position, which may affect its interaction with molecular targets.
Uniqueness
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is unique due to the presence of both indole and pyridine moieties, along with the o-tolyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(o-tolyl)thiourea is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, antioxidant, and enzyme inhibitory activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H19N3S
- Molecular Weight : 299.41 g/mol
- CAS Number : Not available in the provided sources
Structural Characteristics
The compound features a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of indole and pyridine moieties contributes to its potential biological activity.
1. Antibacterial Activity
Thiourea derivatives, including the compound , have shown promising antibacterial properties against various pathogens. A study reported that related thiourea compounds exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against bacteria such as E. faecalis and P. aeruginosa .
Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Thiourea Derivative 1 | E. faecalis | 40 | 29 |
Thiourea Derivative 2 | P. aeruginosa | 50 | 24 |
2. Anticancer Activity
Research indicates that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential.
Cell Line | IC50 (µM) |
---|---|
Pancreatic Cancer | 7 |
Prostate Cancer | 14 |
Breast Cancer | 10 |
The anticancer activity is attributed to the modulation of angiogenesis and cancer cell signaling pathways .
3. Antioxidant Activity
Antioxidant assays have shown that certain thiourea derivatives possess strong radical scavenging abilities. For instance, one derivative exhibited an IC50 value of 52 µg/mL in the ABTS assay, indicating robust antioxidant properties .
4. Enzyme Inhibition
Thiourea compounds have also been studied for their enzyme inhibitory activities. Notably, they have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative diseases such as Alzheimer's.
Enzyme | IC50 (nM) |
---|---|
AChE | 33.27 |
BChE | 105.9 |
These findings suggest that the compound could be explored further for therapeutic applications in treating Alzheimer's disease .
Case Study 1: Antibacterial Efficacy
In a comparative study of various thiourea derivatives, the compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, with significant inhibition zones against tested organisms . This suggests its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms revealed that the compound affects cell cycle progression and induces apoptosis in cancer cells through specific signaling pathways . This positions it as a candidate for further development in oncology.
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-3-5-11-23(18)28-25(30)29(17-20-9-7-14-26-16-20)15-13-21-19(2)27-24-12-6-4-10-22(21)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEGTGLKTZIFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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